molecular formula C11H13ClINO B8160239 3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine

3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine

Cat. No.: B8160239
M. Wt: 337.58 g/mol
InChI Key: ABWVQCGQZVMUOG-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-chloro-5-iodophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine typically involves the reaction of 2-chloro-5-iodophenol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-chloro-5-iodophenol is replaced by a pyrrolidine moiety. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and iodo groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives or other substituted products.

Scientific Research Applications

3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Bromo-5-iodophenoxy)methyl)pyrrolidine
  • 3-((2-Chloro-5-fluorophenoxy)methyl)pyrrolidine
  • 3-((2-Chloro-5-bromophenoxy)methyl)pyrrolidine

Uniqueness

3-((2-Chloro-5-iodophenoxy)methyl)pyrrolidine is unique due to the presence of both chloro and iodo substituents, which confer distinct reactivity and properties compared to similar compounds

Properties

IUPAC Name

3-[(2-chloro-5-iodophenoxy)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO/c12-10-2-1-9(13)5-11(10)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWVQCGQZVMUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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